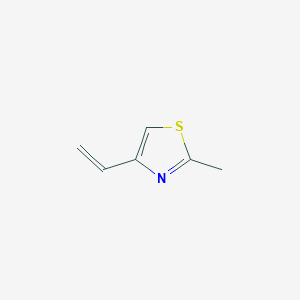

4-Ethenyl-2-methyl-1,3-thiazole

Description

Properties

IUPAC Name |

4-ethenyl-2-methyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NS/c1-3-6-4-8-5(2)7-6/h3-4H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNKYWCCWNZWGQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932108-40-2 | |

| Record name | 4-ethenyl-2-methyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies and Methodological Innovations for Thiazole Derivatives

Classical and Contemporary Approaches to 1,3-Thiazole Ring Formation

The construction of the 1,3-thiazole ring has been a subject of extensive research for over a century. Foundational methods have been refined and adapted to meet the demands of modern organic synthesis, including improved efficiency, milder conditions, and broader substrate scope.

First described in 1887 by Arthur Hantzsch, the Hantzsch thiazole (B1198619) synthesis remains one of the most fundamental and widely used methods for constructing the thiazole core. synarchive.comscholaris.camdpi.com The classical approach involves the condensation and cyclization of an α-haloketone with a thioamide or thiourea (B124793) derivative. synarchive.comscholaris.ca

The mechanism commences with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone, displacing the halide in an SN2 reaction. chemhelpasap.com This is followed by an intramolecular nucleophilic attack by the nitrogen atom onto the ketone's carbonyl carbon. chemhelpasap.com The subsequent dehydration of the resulting hydroxythiazoline intermediate yields the aromatic thiazole ring. mdpi.com

Modern adaptations of the Hantzsch synthesis have focused on improving its environmental footprint and efficiency. These innovations include the use of microwave irradiation, ultrasonic irradiation, and solvent-free conditions to accelerate reaction times and increase yields. figshare.comscispace.commdpi.com For instance, microwave-assisted synthesis using ethyl bromopyruvate and various thioamides has been shown to produce thiazoles rapidly and in high yields without the need for a catalyst. figshare.com Furthermore, multicomponent, one-pot versions of the Hantzsch reaction have been developed, often employing catalysts like silica-supported tungstosilisic acid, which can be easily recovered and reused. mdpi.com

Table 1: Comparison of Classical and Modern Hantzsch Synthesis Conditions

| Feature | Classical Hantzsch Synthesis | Modern Adaptations |

|---|---|---|

| Reaction Time | Typically several hours (e.g., 24-25 hours) scispace.com | Significantly reduced (minutes to a few hours) figshare.comscispace.com |

| Conditions | Often requires refluxing in organic solvents scispace.com | Microwave irradiation, ultrasonic irradiation, solvent-free figshare.comscispace.commdpi.com |

| Catalyst | Often uncatalyzed or uses simple acids/bases | Reusable solid catalysts (e.g., silica-supported acids), nanocatalysts mdpi.comnih.gov |

| Yields | Often low to moderate scispace.com | Generally high to excellent mdpi.comresearchgate.net |

| Work-up | Can be cumbersome | Simplified procedures, easy catalyst removal mdpi.com |

Beyond the Hantzsch synthesis, other classical methods provide alternative routes to the thiazole core.

The Cook-Heilbron synthesis is a key method for producing 5-aminothiazoles. wikipedia.orgjneonatalsurg.com This reaction involves the condensation of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild, often aqueous, conditions. wikipedia.orgyoutube.com The mechanism begins with the nucleophilic attack of the amine nitrogen of the α-aminonitrile on the carbon of the carbon disulfide (or related reactant). wikipedia.org This is followed by an intramolecular cyclization where the newly formed thione sulfur attacks the nitrile carbon. wikipedia.org Tautomerization of the resulting 5-imino-2-thione thiazolidine (B150603) intermediate leads to the final 5-aminothiazole product. wikipedia.org

The Herz synthesis , in contrast, is primarily used for the synthesis of fused benzothiazole (B30560) systems via the reaction of anilines with disulfur (B1233692) dichloride. wikipedia.orgmdpi.com Its direct application to the synthesis of simple, non-fused 1,3-thiazoles is not a standard pathway. However, it can be used indirectly, as the Herz reaction can produce ortho-aminothiophenols, which can then be acylated and cyclized to form a thiazole ring fused to the original aromatic system. wikipedia.orgresearchgate.net

Targeted Synthesis of 4-Ethenyl-2-methyl-1,3-thiazole Precursors and Analogues

The synthesis of specifically substituted thiazoles like this compound requires strategies that can precisely install the desired functional groups. One-pot reactions are particularly valuable as they reduce the number of synthetic steps, minimize waste, and save time.

One-pot methodologies, which combine multiple reaction steps in a single flask without isolating intermediates, represent a significant advancement in synthetic efficiency. These are often modified Hantzsch-type reactions where the α-haloketone is generated in situ. beilstein-journals.org

A highly effective one-pot strategy for synthesizing substituted 2-aminothiazoles involves the reaction of a β-keto ester, a halogenating agent, and a thiourea derivative. organic-chemistry.orgorganic-chemistry.org In this approach, the β-keto ester is first α-halogenated in situ using a reagent like N-bromosuccinimide (NBS) or tribromoisocyanuric acid (TBCA). organic-chemistry.orgorganic-chemistry.org The resulting α-halo-β-keto ester intermediate immediately reacts with the thiourea in a classical Hantzsch condensation to form the thiazole ring. researchgate.netrsc.org

This method has been successfully performed in environmentally benign solvents like water, sometimes with the aid of supramolecular catalysts such as β-cyclodextrin to enhance solubility and reaction rates, achieving excellent yields. organic-chemistry.orgthieme-connect.com For example, reacting ethyl acetoacetate (B1235776) with NBS and various N-substituted thioureas in a one-pot procedure has been shown to be an efficient route to ethyl 2-substituted-amino-4-methylthiazole-5-carboxylates. tandfonline.comresearchgate.net

Table 2: Examples of One-Pot Thiazole Synthesis from β-Keto Esters

| β-Keto Ester | Halogen Source | Thio-reactant | Catalyst/Solvent | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| Ethyl acetoacetate | NBS | Thiourea | β-cyclodextrin/Water | Ethyl 2-amino-4-methylthiazole-5-carboxylate | 94% | organic-chemistry.orgthieme-connect.com |

| Ethyl acetoacetate | NBS | N,N'-diethylthiourea | None/THF-Water | Ethyl 3-ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate | 75% | mdpi.com |

| Ethyl benzoylacetate | NBS | Thiourea | β-cyclodextrin/Water | Ethyl 2-amino-4-phenylthiazole-5-carboxylate | 92% | organic-chemistry.org |

| β-Keto esters | TBCA | Thiourea | DABCO/Water | 2-Aminothiazole-5-carboxylates | Good to Excellent | organic-chemistry.org |

The in situ generation of halogenated intermediates is a cornerstone of modern one-pot thiazole syntheses. beilstein-journals.org Various reagents have been developed to serve as efficient and often safer halogen sources than elemental bromine or chlorine. rsc.org These include N-halosuccinimides (NBS, NCS), tribromoisocyanuric acid (TBCA), and 1,3-dichloro-5,5-dimethylhydantoin. beilstein-journals.orgrsc.org

Recently, electrochemical methods have emerged as a green alternative. beilstein-journals.org In this approach, an electric current is used to oxidize an iodide salt (like NH₄I) to generate an iodinating species in situ. This species then reacts with an active methylene (B1212753) ketone (such as a β-keto ester) to form the α-iodoketone intermediate, which subsequently condenses with thiourea to yield the 2-aminothiazole. beilstein-journals.org Another innovative approach utilizes trichloroisocyanuric acid (TCCA) as a stable and safe source of electrophilic halogen in conjunction with a recyclable magnetic nanocatalyst to promote the one-pot synthesis of 2-aminothiazoles from ketones and thiourea. rsc.orgnih.gov These methods avoid the need to handle toxic and corrosive halogenating agents directly, contributing to greener and safer laboratory practices. rsc.orgbepls.com

One-Pot Cyclization Reactions for Substituted Thiazoles

Catalyst-Free and Solvent-Free Methodologies for Thiazole Synthesis

The development of environmentally benign synthetic methods has led to a focus on catalyst-free and solvent-free approaches for thiazole synthesis. These methods offer significant advantages, including reduced environmental impact, operational simplicity, and often, improved yields and shorter reaction times. globalresearchonline.netscispace.com

One prominent solvent-free approach involves the one-pot condensation of α-haloketones, thiourea, and other suitable substrates. globalresearchonline.netscispace.com Grinding the reactants together in a mortar and pestle at room temperature can efficiently produce thiazole derivatives without the need for a solvent or catalyst. globalresearchonline.net This mechanochemical approach is not only environmentally friendly but also offers high yields and is a rapid and clean reaction. scispace.com The Hantzsch thiazole synthesis, a cornerstone in thiazole chemistry, has been successfully adapted to solvent-free conditions. scispace.comresearchgate.net Traditionally performed in refluxing alcohol, the solvent-free version often leads to higher yields and avoids the use of volatile organic solvents. globalresearchonline.netscispace.com

Microwave-assisted synthesis has also emerged as a powerful tool for solvent-free thiazole preparation. nih.gov This technique can dramatically reduce reaction times, often to just a few minutes, and can proceed without a catalyst, offering high yields. nih.gov For instance, the synthesis of certain thiazole-substituted thiosemicarbazones has been achieved in high yields within 5 minutes under microwave irradiation without any catalyst. nih.gov

Furthermore, some catalyst-free syntheses can be achieved in environmentally benign solvents like water. For example, the reaction of dithiocarbamates and α-halocarbonyl compounds can be refluxed in water to produce 4-substituted-2-(alkylsulfanyl)thiazoles in good yields without a catalyst. bepls.com Similarly, a catalyst-free multicomponent domino reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides in water under microwave conditions provides a green route to trisubstituted thiazoles. bepls.com

These methodologies represent a significant advancement in green chemistry, offering more sustainable and efficient routes to valuable thiazole compounds. globalresearchonline.netscispace.comresearchgate.net

Table 1: Comparison of Conventional vs. Solvent-Free Thiazole Synthesis

| Feature | Conventional Method (e.g., Hantzsch in Ethanol) | Solvent-Free Method (Grinding/Microwave) |

| Solvent | Typically ethanol (B145695) or other volatile organic solvents. globalresearchonline.net | None or minimal (e.g., a few drops for grinding). globalresearchonline.netscispace.com |

| Catalyst | Often requires a catalyst. | Generally catalyst-free. nih.govmdpi.com |

| Reaction Time | Can be lengthy, often several hours. globalresearchonline.net | Significantly shorter, from minutes to a few hours. scispace.comnih.gov |

| Yield | Can be moderate to good (e.g., 60-70%). scispace.com | Often higher than conventional methods. scispace.com |

| Work-up | Can be cumbersome, involving solvent removal and purification. globalresearchonline.net | Simpler, often involving filtration and washing. scispace.com |

| Environmental Impact | Higher due to solvent use and potential catalyst waste. scispace.com | Lower, aligns with green chemistry principles. researchgate.net |

Olefinic Functionalization and Ethenyl Group Introduction at the 4-Position

The introduction of an ethenyl (vinyl) group at the 4-position of the thiazole ring is a key functionalization that opens avenues for further molecular diversification. Several synthetic strategies have been developed to achieve this transformation.

One common approach involves the Wittig reaction. For instance, thiazolylmethylenetriphenylphosphorane can be used as a stable and practical Wittig reagent for the synthesis of vinylthiazoles. acs.org Another method is the Knoevenagel condensation, which has been successfully employed to synthesize a variety of 4-vinyl-1,2,3-thiadiazoles, a related class of compounds, in yields ranging from 18% to 89%. mq.edu.auuow.edu.au

A modified Hantzsch reaction can also be utilized. For example, reacting α-chloromethyl vinyl ketone in situ with N,N-dimethylthiourea can yield 2-dimethylamino-4-vinylthiazole, albeit in a modest yield of 38%. nih.gov An improved two-step sequence involves first reacting 1,4-dichlorobutan-2-one (B95312) with a thiourea derivative to form a 4-(2-chloroethyl)thiazole intermediate, which is then dehydrohalogenated using a base like potassium tert-butoxide to furnish the desired 4-vinylthiazole in higher yields. nih.gov

Cross-metathesis reactions have also been explored for the synthesis of vinyl-functionalized thiazoles. researchgate.netresearchgate.net This method allows for the direct coupling of a vinylthiazole with another olefin, providing a route to more complex structures. researchgate.net For example, the cross-metathesis of estragole (B85927) with a 4-vinylthiazole has been reported. researchgate.net

Furthermore, photochemical isomerization can be a tool to access C4-substituted thiazoles. For instance, irradiation of a 2-phenyl-thiazole can lead to its selective conversion to a C4-phenyl-thiazole. d-nb.info While this example doesn't directly introduce an ethenyl group, it highlights a non-traditional method for functionalizing the C4 position.

The choice of synthetic route often depends on the desired substitution pattern on the thiazole ring and the ethenyl group, as well as the availability of starting materials.

Derivatization Strategies for Enhancing Molecular Complexity and Functional Diversity

Once the this compound scaffold is in hand, numerous derivatization strategies can be employed to increase its molecular complexity and functional diversity. The ethenyl group serves as a versatile handle for a wide array of chemical transformations.

Diels-Alder reactions are a powerful tool for constructing new ring systems. 4-Alkenylthiazoles can act as dienes in [4+2] cycloaddition reactions with various dienophiles, such as nitroalkenes. nih.govacs.org This approach has been used in the formal synthesis of pramipexole, a key pharmaceutical compound. nih.gov The reaction of 2-amino-4-vinylthiazoles with nitroalkenes can lead to tetrahydrobenzothiazoles, which are valuable intermediates. nih.gov

The double bond of the ethenyl group is also amenable to various addition reactions. For example, it can undergo dimerization to form cyclobutane (B1203170) derivatives. mq.edu.auuow.edu.au Additionally, the ethenyl group can be a substrate for olefin metathesis, allowing for the introduction of a wide range of substituents. researchgate.net

The thiazole ring itself can also be further functionalized. For instance, the C5-position can be targeted for electrophilic substitution. fabad.org.tr Furthermore, the thiazole ring can be a component in the synthesis of more complex heterocyclic systems, such as thiazole-linked triazoles or thiazolyl-pyrazoline hybrids. acs.org

These derivatization strategies allow for the creation of a diverse library of compounds based on the this compound core, which can then be screened for various biological activities or material properties. ontosight.ai

Table 2: Examples of Derivatization Reactions of 4-Ethenylthiazoles

| Reaction Type | Reactant | Product Type | Reference |

| Diels-Alder Cycloaddition | Nitroalkenes | Tetrahydrobenzothiazoles | nih.govacs.org |

| Dimerization | Self-reaction | Cyclobutane derivatives | mq.edu.auuow.edu.au |

| Olefin Cross-Metathesis | Various olefins | Substituted ethenylthiazoles | researchgate.net |

| Electrophilic Substitution | Electrophiles | C5-substituted thiazoles | fabad.org.tr |

Mechanistic Investigations of Reaction Pathways in Thiazole Synthesis

Role of Catalysts and Reagents in Reaction Efficiency and Selectivity

The efficiency and selectivity of thiazole synthesis are heavily influenced by the choice of catalysts and reagents. In many synthetic routes, catalysts play a crucial role in accelerating the reaction and directing it towards the desired product.

For instance, in the synthesis of thiazoles from vinyl azides and potassium thiocyanate (B1210189), the catalyst determines the final product. nih.gov Palladium(II) acetate (B1210297) catalyzes the formation of 4-substituted 2-aminothiazoles, while iron(III) bromide promotes the formation of 4-substituted 5-thiocyano-2-aminothiazoles. nih.gov Similarly, copper(I) iodide has been shown to be an effective catalyst for the three-component reaction of oximes, anhydrides, and potassium thiocyanate to produce thiazoles. nih.gov

In some cases, the catalyst can be a simple Lewis acid. Calcium triflate (Ca(OTf)₂) has been used to catalyze the reaction of thioamides with pent-1-en-4-yn-3-ol derivatives, showing chemoselectivity by distinguishing between C-C double and triple bonds. nih.govacs.org The use of recyclable catalysts, such as silica-supported tungstosilisic acid or cross-linked chitosan (B1678972) hydrogels, aligns with the principles of green chemistry by facilitating catalyst recovery and reuse. researchgate.netmdpi.com

The choice of reagents is equally critical. In the Hantzsch synthesis, the nature of the α-haloketone and the thioamide derivative dictates the substitution pattern of the resulting thiazole. nih.gov The use of specific reagents can also enable catalyst-free transformations. For example, the reaction of dithiocarbamates with α-halocarbonyl compounds in water proceeds without a catalyst. bepls.com

The solvent can also act as a promoter. For instance, hexafluoroisopropanol (HFIP) has been shown to be an excellent solvent and promoter for the synthesis of thiazoline (B8809763) and thiazole derivatives, often obviating the need for a metal catalyst. nih.gov

Stereochemical Considerations in Thiazole Derivatization

Stereochemistry plays a significant role in the derivatization of thiazoles, particularly when new chiral centers are created. The stereochemical outcome of a reaction can be influenced by the substrate, reagents, and reaction conditions.

In the Diels-Alder reaction of 4-alkenylthiazoles with nitroalkenes, the stereochemistry of the resulting cycloadduct is of great importance. These reactions can proceed with high diastereoselectivity, leading to a single diastereomer of the tetrahydrobenzothiazole product. nih.gov The stereoselectivity can be influenced by the substituents on both the thiazole and the nitroalkene. nih.gov Computational studies can be employed to understand the mechanistic pathways and predict the stereochemical outcome of these cycloadditions. acs.org

In the synthesis of substituted thiazoles from tert-alcohols bearing both alkene and alkyne groups, the reaction can exhibit stereoselectivity with respect to the geometry of the alkene. nih.govacs.org The geometry of the double bond in the final product can be influenced by the reaction time, with kinetic and thermodynamic products being formed at different stages. nih.govacs.org

For reactions involving the formation of new stereocenters, such as the dimerization of 4-vinyl-1,2,3-thiadiazoles to form cyclobutane derivatives, the relative stereochemistry of the substituents on the newly formed ring is a key consideration. mq.edu.auuow.edu.au Techniques like NOESY NMR experiments are crucial for assigning the E/Z configuration of isomers and determining the stereochemistry of the products. mq.edu.auuow.edu.au

The synthesis of biologically active thiazole-containing natural products, such as cystothiazole A, highlights the importance of controlling stereochemistry, as different stereoisomers can exhibit vastly different biological activities. researchgate.net

Formation of By-products and Strategies for Reaction Optimization

In many chemical reactions, the formation of by-products can lower the yield of the desired product and complicate its purification. Understanding the sources of by-products is crucial for optimizing reaction conditions to maximize yield and purity.

In the synthesis of thiazoles, by-products can arise from various side reactions. For example, in a modified Gewald reaction for thiazole synthesis, the stoichiometry of the reactants can impact the conversion rate and the formation of impurities. beilstein-journals.org Optimization of the reaction conditions, including solvent, base, and temperature, is often necessary to minimize by-product formation. beilstein-journals.org

In the synthesis of 4-vinylthiazoles via dehydrohalogenation of 4-(2-chloroethyl)thiazoles, incomplete reaction can lead to the starting material remaining as an impurity. nih.gov In the Diels-Alder reaction of 2-dimethylamino-4-vinylthiazole with certain dienophiles, a Michael adduct can be formed as a by-product in addition to the desired cycloadduct. nih.gov

Strategies for reaction optimization often involve a systematic study of various reaction parameters. Design of Experiment (DoE) can be a powerful tool to efficiently explore the reaction space and identify the optimal conditions. beilstein-journals.org This can involve screening different catalysts, solvents, temperatures, and reaction times. nih.govorientjchem.org For example, in the one-pot synthesis of thiazole derivatives, screening various solvents revealed that ethanol was the most efficient, while others like acetone (B3395972) and THF gave only trace amounts of the product. nih.gov Temperature optimization is also critical, as higher temperatures can sometimes lead to enzyme inactivation or degradation of reactants and products. nih.gov

Careful control of stoichiometry is another key optimization strategy. beilstein-journals.org Using an equimolar concentration of reactants can sometimes simplify purification. beilstein-journals.org In cases where by-products are unavoidable, efficient purification techniques are necessary to isolate the desired compound. beilstein-journals.org

Sophisticated Spectroscopic and Structural Elucidation in Thiazole Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR and ¹³C NMR for Ethenyl and Methyl Group Characterization

Detailed ¹H NMR and ¹³C NMR spectral data for 4-ethenyl-2-methyl-1,3-thiazole are not available in published scientific literature.

For a thiazole (B1198619) derivative, ¹H NMR spectroscopy would be used to identify the protons of the ethenyl (-CH=CH₂) and methyl (-CH₃) groups. The ethenyl protons would typically appear as a set of distinct multiplets in the vinyl region of the spectrum, with characteristic coupling constants defining their connectivity. The methyl protons would be expected to appear as a singlet in the upfield region.

Similarly, ¹³C NMR spectroscopy would confirm the presence of the ethenyl and methyl carbons, along with the carbons of the thiazole ring. The chemical shifts would be indicative of their electronic environment. For related thiazole compounds, these techniques have been fundamental in confirming structural assignments. nih.govorientjchem.org

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Conformation

No published 2D NMR data (COSY, HMQC, HMBC) for this compound could be located.

In thiazole research, two-dimensional NMR techniques are critical for unambiguously assembling the molecular structure.

COSY (Correlation Spectroscopy) would establish the proton-proton couplings, for instance, confirming the connectivity within the ethenyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded carbon and hydrogen atoms, linking the previously identified proton signals to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) is used to trace longer-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the substituent groups (ethenyl and methyl) to the correct positions on the thiazole ring. These techniques are routinely applied to confirm the structure of complex thiazole derivatives. foodb.canih.gov

Advanced Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Specific high-resolution mass spectrometry data for this compound is not documented in the accessible scientific literature. The molecular formula of this compound is C₆H₇NS, corresponding to a monoisotopic mass of 125.030 Da.

HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of a molecule. This technique is crucial in distinguishing between compounds with the same nominal mass but different atomic compositions. HRMS has been used to confirm the composition of various new thiazole derivatives in numerous studies. nih.gov

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways of Derivatives

There are no available tandem mass spectrometry studies for this compound or its derivatives.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific parent ion is selected and fragmented to produce product ions. Analyzing these fragmentation patterns provides valuable structural information and helps to identify the different components of the molecule. This technique is particularly useful for distinguishing between isomers and for the structural elucidation of unknown compounds or metabolites in complex mixtures.

X-ray Crystallography for Solid-State Structural Determination of Derivatives

No X-ray crystallography data for this compound or its derivatives are available in the public domain.

Conformational Analysis and Intermolecular Interactions in Crystalline States

In the solid state, thiazole-containing compounds are stabilized by a network of intermolecular interactions. Analysis of related crystal structures reveals the prevalence of weak hydrogen bonds, such as C-H···N and C-H···S interactions, where hydrogen atoms from substituent groups interact with the nitrogen and sulfur heteroatoms of adjacent thiazole rings. nih.govresearchgate.net Furthermore, π-π stacking interactions between the planar thiazole rings of neighboring molecules are a common feature, contributing significantly to the stability of the crystal lattice. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. tandfonline.com The IR spectrum of this compound would display a unique pattern of absorption bands that confirm the presence of its key structural components: the thiazole ring, the methyl group, and the ethenyl group. The expected vibrational frequencies, based on data from analogous compounds, are summarized in the table below. mdpi.comresearchgate.netbrieflands.comresearchgate.net

The C-H stretching vibrations appear in distinct regions. Aromatic C-H stretching from the proton at the C5 position of the thiazole ring is expected at wavenumbers above 3000 cm⁻¹. mdpi.com Aliphatic C-H stretches from the methyl and ethenyl groups would be found just below 3000 cm⁻¹. The spectrum would also feature characteristic absorptions for the double bonds (C=C and C=N) within the 1500-1650 cm⁻¹ region. researchgate.net The C=N stretching of the thiazole ring is a key identifier for the heterocyclic system. researchgate.netdergipark.org.tr The presence of the ethenyl group would be further confirmed by =C-H bending vibrations.

Computational Chemistry and in Silico Modeling for Thiazole Compounds

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) analysis are standard for investigating thiazole (B1198619) derivatives. ijcsi.proresearchgate.netrdd.edu.iq

Frontier Molecular Orbital (FMO) Analysis for Reaction Pathway Predictions

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity, kinetic stability, and electronic properties. mdpi.com The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and is frequently calculated for various thiazole compounds to understand their reaction pathways and charge transfer capabilities. ijcsi.promdpi.combohrium.com A thorough search of scientific databases did not yield any FMO analysis specifically conducted for 4-Ethenyl-2-methyl-1,3-thiazole.

Prediction of Spectroscopic Properties (NMR chemical shifts, IR frequencies)

Theoretical calculations are often used to predict spectroscopic data, which can aid in the structural confirmation of newly synthesized compounds. hmdb.canih.gov DFT methods can forecast Infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts. scielo.org.zanih.gov While predicted NMR spectra are available for the isomeric compound 4-Ethyl-2-methylthiazole, and experimental spectroscopic data exists for numerous other substituted thiazoles, no published theoretical predictions of the NMR or IR spectra for this compound were identified. hmdb.canih.govmdpi.com

Molecular Docking Studies for Ligand-Target Interactions

In silico molecular docking is a critical tool in drug discovery for predicting how a small molecule (ligand) might bind to a biological target, such as an enzyme or receptor. hmdb.cadergipark.org.tr This method is widely applied to thiazole derivatives to explore their potential as therapeutic agents. mdpi.com

Prediction of Binding Modes and Affinities with Biological Macromolecules (e.g., Enzymes, Receptors)

Molecular docking simulations are routinely performed on novel thiazole derivatives to predict their binding orientation and estimate their binding affinity (often expressed as a docking score or binding energy) to the active sites of various biological macromolecules. hmdb.cadergipark.org.tr These studies help in prioritizing compounds for further experimental testing. A review of the literature indicates that while numerous thiazole compounds have been the subject of such investigations against targets like tubulin and various kinases, no molecular docking studies have been published specifically for this compound. hmdb.ca

Identification of Key Interacting Residues and Binding Site Characteristics

A significant outcome of molecular docking is the identification of key amino acid residues within the target's binding site that interact with the ligand. dergipark.org.tr These interactions, which can include hydrogen bonds, hydrophobic interactions, and pi-stacking, are crucial for the ligand's affinity and selectivity. Detailed analyses of these interactions are available for a wide array of thiazole-based compounds, providing insight into their structure-activity relationships. hmdb.cadergipark.org.tr However, without docking studies for this compound, there is no information available regarding its potential key interacting residues or preferred binding site characteristics.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For thiazole derivatives, MD simulations provide critical insights into their flexibility, conformational preferences, and the stability of their interactions with biological targets such as proteins and enzymes. These simulations can model the behavior of a compound in a solvated environment, mimicking physiological conditions. For instance, MD simulations have been employed to evaluate the stability of designed thiazole-based inhibitors within the active site of their target proteins, confirming that the designed molecule remains stably bound. physchemres.org

The stability of a ligand-protein complex is a key determinant of a drug's efficacy. MD simulations are instrumental in assessing this stability by tracking the conformational changes of both the ligand and the protein over the simulation period. Key parameters such as the Root Mean Square Deviation (RMSD) of the atomic positions are calculated to quantify the stability of the complex. A stable complex will typically show low and converging RMSD values, indicating that the ligand has found a stable binding mode. Studies on various thiazole derivatives have used MD simulations to confirm the stability of the ligand/protein interactions, providing a dynamic view that complements the static picture from molecular docking. physchemres.org This analysis helps to validate the binding mode and provides confidence in the rational design of the inhibitor.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are foundational computational strategies in modern drug discovery. They aim to establish a correlation between the physicochemical properties of a series of compounds and their biological activities. laccei.org These models are then used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts. Numerous QSAR and pharmacophore modeling studies have been successfully applied to diverse series of thiazole derivatives to design and optimize compounds for various therapeutic targets, including antimicrobial, anticancer, and anti-inflammatory agents. laccei.orgresearchgate.netnih.govlew.ro

QSAR models are built by developing a mathematical relationship between a set of calculated molecular properties (descriptors) and the experimentally measured biological activity of a series of compounds. These descriptors can encode 2D or 3D structural features, including electronic properties, hydrophobicity, size, and shape.

Statistically robust QSAR models have been developed for various classes of thiazole derivatives. researchgate.netnih.govijpsdronline.com For example, 2D-QSAR studies on aryl thiazole derivatives for antimicrobial activity identified descriptors related to hydrogen count and hydrophilicity as significant contributors to the model. researchgate.net In another study on thiazole and thiadiazole derivatives as adenosine (B11128) A3 receptor antagonists, 3D-QSAR analysis highlighted the importance of Jurs descriptors (related to atomic charge and surface area) and the energy of the most stable conformer. nih.gov The statistical quality of these models is assessed using parameters like the correlation coefficient (r² or R²) and the cross-validated correlation coefficient (q² or Q²), with higher values indicating a more predictive model.

| Thiazole Derivative Series | Target Activity | Model Type | Training Set (R²) | Test Set (Q²) | External Prediction (pred_r²) | Reference |

|---|---|---|---|---|---|---|

| Aryl Thiazole Derivatives | Antimicrobial (G+) | 2D-QSAR | 0.9521 | 0.8619 | - | ijpsdronline.com |

| Aryl Thiazole Derivatives | Antimicrobial (G+) | 3D-QSAR (kNN-MFA) | - | 0.8283 | 0.4868 | ijpsdronline.com |

| Thiazole and Thiadiazole Derivatives | Adenosine A3 Receptor Antagonists | 3D-QSAR (MSA) | 0.777 | 0.700 | - | nih.gov |

| Substituted Thiazoles and Thiophenes | Plk1 Inhibition | 3D-QSAR | 0.9539 | 0.4868 | - | nih.gov |

The ultimate goal of QSAR and pharmacophore modeling is to provide clear design principles for creating new molecules with improved potency and selectivity.

QSAR Contour Maps: 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA), generate 3D contour maps. These maps visualize regions around the aligned molecules where specific properties are predicted to enhance or diminish biological activity. For example, a map might show that a bulky, hydrophobic group is favored in one region, while a hydrogen bond donor is preferred in another, guiding specific structural modifications. Studies on thiazole derivatives as biofilm inhibitors have used these maps to propose new candidate molecules with potentially higher potency. physchemres.org

Pharmacophore Hypotheses: A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target receptor. For a series of thiazole derivatives targeting the Pin1 enzyme, a five-point pharmacophore model (ADRRR.2) was developed, consisting of one hydrogen bond acceptor, one hydrogen bond donor, and three aromatic rings. lew.ro This hypothesis serves as a 3D query to screen virtual libraries for new, structurally diverse compounds that fit the model or to guide the modification of existing scaffolds to better match the pharmacophoric features, thereby enhancing binding affinity and specificity. lew.roscispace.com

By combining these computational approaches, researchers can move beyond trial-and-error synthesis and engage in the rational design of novel thiazole derivatives tailored for specific biological functions.

Mechanistic Biological Interactions of 4 Ethenyl 2 Methyl 1,3 Thiazole Derivatives

Antimicrobial Action: Elucidation of Molecular Mechanisms

The antimicrobial properties of 4-ethenyl-2-methyl-1,3-thiazole derivatives have been a primary area of investigation. These compounds have demonstrated efficacy against a spectrum of microbial pathogens, including fungi and bacteria, through various mechanisms of action.

Fungal Lanosterol (B1674476) C14α-Demethylase (CYP51) Inhibition Mechanisms

A key target for the antifungal activity of these thiazole (B1198619) derivatives is the enzyme lanosterol C14α-demethylase (CYP51). nih.govmdpi.com This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane that is absent in mammalian cells. nih.gov By inhibiting CYP51, these derivatives disrupt ergosterol production, leading to the accumulation of toxic methylated sterols. This alters the integrity and function of the fungal cell membrane, ultimately inhibiting fungal cell replication. mdpi.com

Molecular docking studies suggest that these thiazole derivatives may act as non-competitive inhibitors of CYP51. nih.gov This mode of action is thought to interfere with the substrate's access to the catalytic site, a mechanism that could be associated with reduced toxicity and better activity against resistant strains compared to traditional azole antifungals that bind to the heme iron of the enzyme. nih.govmdpi.com The presence of a hydrazone bridge and an additional aromatic phenyl group in some 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives has been shown to enhance their affinity for the fungal CYP51 enzyme. mdpi.com

Interference with Fungal Cell Membrane Integrity at the Molecular Level

The inhibition of ergosterol biosynthesis directly impacts the integrity of the fungal cell membrane. nih.gov Ergosterol plays a vital role in maintaining the fluidity, permeability, and proper function of membrane-bound enzymes in fungi. nih.gov The depletion of ergosterol and the accumulation of aberrant sterol intermediates, caused by the inhibition of CYP51 by this compound derivatives, lead to a compromised cell membrane. mdpi.com This disruption of the membrane's structural and functional integrity is a primary mechanism of the antifungal action, ultimately leading to fungal cell death. nih.gov Fluorescence microscopy has confirmed the damaging effect of certain promising thiazole derivatives on the fungal cell membrane. nih.gov

Inhibition of Bacterial Growth Pathways (e.g., DNA Gyrase B)

In addition to their antifungal properties, certain derivatives of 1,3-thiazole have shown potential as antibacterial agents by targeting essential bacterial enzymes such as DNA gyrase. acs.orgfrontiersin.org DNA gyrase, a type II topoisomerase, is a well-validated target for the development of new antibacterial drugs. acs.org It consists of two subunits, GyrA and GyrB, and is responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription. frontiersin.org

Some thiazole-based compounds have been identified as inhibitors of the GyrB subunit. acs.orgbohrium.com These inhibitors can act through mechanisms such as blocking the ATP binding site, similar to the antibiotic novobiocin. frontiersin.orgbohrium.com Structure-based design and molecular docking studies have been instrumental in identifying novel 4,5'-bithiazole (B13884804) derivatives as inhibitors of DNA gyrase B. acs.org X-ray crystallography has revealed the binding mode of potent inhibitors, providing valuable information for the further optimization of this class of antibacterial agents. acs.org

In Vitro Studies on Multidrug-Resistant Microorganism Strains

The rise of multidrug-resistant (MDR) microbial strains poses a significant threat to public health, necessitating the development of novel antimicrobial agents. researchgate.netnih.gov Several studies have evaluated the in vitro activity of 1,3-thiazole derivatives against MDR strains. researchgate.netnih.gov For instance, newly synthesized 1,3-thiazole and benzo[d]thiazole derivatives have been tested against methicillin-resistant Staphylococcus aureus (MRSA), a notorious Gram-positive MDR bacterium. researchgate.netnih.gov

Some of these compounds have demonstrated notable antibacterial activity at various concentrations. nih.gov The lipophilicity of these compounds, as indicated by their partition coefficients (log P), has been studied in relation to their antimicrobial action, suggesting that this property can be a useful parameter for the future design of more potent derivatives. nih.gov The development of thiazole-based hybrids is also being explored as a strategy to create lead compounds with enhanced efficacy against MDR bacteria. researchgate.net

Anticancer Activity: Dissecting Cellular and Molecular Pathways

Beyond their antimicrobial effects, derivatives of this compound have garnered attention for their potential as anticancer agents. Their mechanism of action in this context primarily involves the disruption of the cellular cytoskeleton.

Tubulin Polymerization Inhibition and Microtubule Dynamics Disruption

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in crucial cellular processes, including mitosis, cell signaling, and intracellular transport. researchgate.net Their critical role in cell division makes them an attractive target for anticancer drug discovery. researchgate.net

A significant number of 1,3-thiazole derivatives have been designed and synthesized as tubulin polymerization inhibitors. scispace.comnih.gov These compounds often act by binding to the colchicine (B1669291) binding site on β-tubulin. researchgate.netscispace.com This binding prevents the polymerization of tubulin into microtubules, leading to the disruption of the microtubule network. researchgate.net The consequence of this disruption is cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis (programmed cell death). researchgate.net

For example, a series of 2-amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles were synthesized and found to be potent inhibitors of tubulin polymerization, with some compounds exhibiting activity superior to the well-known inhibitor combretastatin (B1194345) A-4 (CA-4). scispace.com Molecular docking studies have further elucidated the binding interactions of these thiazole derivatives within the colchicine binding site of tubulin, providing a structural basis for their potent antiproliferative activity. nih.gov

Induction of Cell Cycle Arrest (e.g., G1, G2/M Phases)

Derivatives of the this compound scaffold have demonstrated notable activity in halting the proliferation of cancer cells by inducing cell cycle arrest at various phases. This interruption of the cell division process is a key mechanism contributing to their potential as anticancer agents.

Specifically, certain 1,3-thiazole derivatives have been shown to cause cell cycle arrest in the G1 phase. For instance, one study revealed that a particular thiazole compound induced arrest at the G1 stage in MCF-7 breast cancer cells, which was accompanied by a decrease in the cell population in the G2/M phase. researchgate.netnih.gov This suggests that the compound prevents cells from progressing from the G1 phase (the initial growth phase) into the S phase (the DNA synthesis phase), thereby inhibiting cell division. Another thiazole derivative was also reported to block the cell cycle at the G1-phase in MCF-7 cells.

In addition to G1 arrest, other thiazole derivatives have been found to induce arrest at the G2/M phase. The G2/M checkpoint prevents cells with damaged DNA from entering mitosis. For example, a series of N,4-diaryl-1,3-thiazole-2-amines were synthesized, and the most cytotoxic agent was found to effectively induce cell cycle arrest at the G2/M phase in SGC-7901 cells. researchgate.net Similarly, another promising thiazole analog prevented the proliferation of HepG2 cells by blocking the cell cycle at the G2 phase. researchgate.net Furthermore, a 3-nitrophenylthiazolyl derivative demonstrated the ability to cause cell cycle arrest at both the G1 and G2/M phases in MDA-MB-231 breast cancer cells. mdpi.com This dual-phase arrest highlights the multifaceted impact of these compounds on cell cycle progression. One particular thiazole derivative, compound 4b, was found to induce cell cycle arrest at the G2/M phase and pre-G1 apoptosis in Leukemia HL-60 cells. bibliotekanauki.pl

Some studies have also reported cell cycle arrest at the pre-G1 phase, which is indicative of apoptosis. For example, certain 1,3-thiazole derivatives were shown to cause cell cycle arrest in HepG2 cells at the S and pre-G1 phases. nih.gov A specific compound, 4c, was found to induce cell cycle arrest at the G1/S phase and increase the percentage of cancer cells in the pre-G1 phase in MCF-7 cells. researchgate.net

The ability of these thiazole derivatives to induce cell cycle arrest at different phases, including G1, G2/M, and pre-G1, underscores their potential as a versatile scaffold for the development of novel anticancer therapies that target the fundamental process of cell division.

Mechanisms of Apoptosis Induction in Cancer Cell Lines

Derivatives of this compound have been shown to induce programmed cell death, or apoptosis, in various cancer cell lines through multiple mechanistic pathways. This is a critical attribute for potential anticancer agents, as the induction of apoptosis is a key strategy to eliminate malignant cells.

One of the primary mechanisms by which these thiazole derivatives trigger apoptosis is through the activation of caspases, a family of proteases that are central to the execution of the apoptotic program. For instance, one study demonstrated that a particular thiazole compound, 4b, enhanced the concentration of caspase-3 by 4-fold in HL-60 leukemia cells compared to untreated cells. bibliotekanauki.pl This activation of caspase-3, a key executioner caspase, is a clear indicator of apoptosis induction. bibliotekanauki.pl Other studies have also highlighted the role of caspase activation in the apoptotic effects of thiazole derivatives. researchgate.net

The induction of apoptosis by these compounds is further evidenced by changes in the cell membrane and the expression of key regulatory proteins. For example, treatment of HL-60 cells with compound 4b led to an increase in both early and late-stage apoptosis, as determined by Annexin V-FITC staining. bibliotekanauki.pl This staining technique identifies cells that are undergoing apoptosis by detecting the translocation of phosphatidylserine (B164497) to the outer leaflet of the plasma membrane. Furthermore, some thiazole derivatives have been found to modulate the expression of proteins involved in the apoptotic cascade, such as p53, Bax, and Bcl-2. researchgate.net For instance, a 3-nitrophenylthiazolyl derivative was shown to increase the level of p53, a tumor suppressor protein that can initiate apoptosis. mdpi.com

Mitochondrial involvement is another crucial aspect of the apoptosis-inducing mechanism of these compounds. Some thiazole derivatives have been reported to cause a loss of mitochondrial membrane potential (MMP). mdpi.comresearchgate.netacs.org The disruption of MMP is a key event in the intrinsic apoptotic pathway, leading to the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates the caspase cascade. researchgate.net

In some cases, these thiazole derivatives can induce not only apoptosis but also necrosis. One study found that a specific compound led to a significant increase in the percentage of necrotic MCF-7 cells, suggesting that at higher concentrations or in certain contexts, these compounds can trigger a different form of cell death. mdpi.com

The multifaceted ability of this compound derivatives to induce apoptosis through caspase activation, modulation of apoptotic proteins, and disruption of mitochondrial function makes them a promising class of compounds for further investigation in the development of novel cancer therapies.

Interaction with Specific Kinases and Receptors (e.g., VEGFR-2)

A significant aspect of the anticancer activity of this compound derivatives lies in their ability to interact with and inhibit specific kinases and receptors that are crucial for tumor growth and progression. A key target that has been identified for this class of compounds is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen. nih.gov Inhibition of VEGFR-2 is a well-established strategy in cancer therapy to cut off the blood supply to tumors and thereby inhibit their growth and metastasis.

Several studies have demonstrated the potent inhibitory activity of this compound derivatives against VEGFR-2. For example, one compound was found to have a significant inhibitory activity toward VEGFR-2 with an IC50 value of 0.093 µM, which is comparable to the established VEGFR-2 inhibitor Sorafenib (IC50 = 0.059 µM). researchgate.netnih.gov Another thiazole derivative, compound 4c, also showed potent inhibition of VEGFR-2 with an IC50 of 0.15 µM. researchgate.net The inhibitory potential of these compounds against VEGFR-2 has been further supported by molecular docking studies, which have affirmed a considerable binding affinity of this class of compounds toward the VEGFR-2 protein. nih.gov

While VEGFR-2 has been a primary focus, it is possible that these thiazole derivatives may interact with other kinases and receptors as well, contributing to their broad spectrum of anticancer activity. The hybridization of thiazole with other heterocyclic scaffolds, such as pyrazoline, has been explored to target other kinases like tyrosine kinase (TK), which is involved in various cellular processes including cell growth and differentiation. ekb.eg Further research is needed to fully elucidate the complete kinase and receptor interaction profile of this versatile class of compounds.

Modulation of Autophagy Pathways in Neoplastic Cells

In addition to inducing apoptosis, some derivatives of the this compound scaffold have been found to modulate autophagy pathways in neoplastic cells. Autophagy is a cellular self-degradative process that can either promote cell survival or contribute to cell death, depending on the cellular context and the nature of the stimulus.

In the context of cancer, the role of autophagy is complex. In some instances, it can act as a tumor suppressor mechanism by removing damaged organelles and proteins. However, in established tumors, autophagy can promote cancer cell survival by providing nutrients during periods of stress, such as those induced by chemotherapy. Therefore, the ability of a compound to modulate autophagy can have significant therapeutic implications.

Another study investigated a series of diselenide–acylselenourea conjugates and found that the lead compounds induced autophagy-dependent cell death in breast adenocarcinoma cells. nih.gov This was confirmed by the upregulation of autophagy markers such as Beclin1 and LC3B. nih.gov While not directly derivatives of this compound, this study highlights that the modulation of autophagy is a recognized mechanism of action for certain heterocyclic compounds in cancer therapy.

The interplay between apoptosis and autophagy is a critical area of research. In some cases, the induction of autophagy can lead to autophagic cell death, a distinct form of programmed cell death. In other cases, inhibiting autophagy can sensitize cancer cells to the effects of pro-apoptotic drugs. The ability of certain thiazole derivatives to induce autophagy suggests a complex mechanism of action that may involve the simultaneous activation of multiple cell death pathways. Further investigation is needed to fully understand how these compounds modulate autophagy and how this modulation can be best exploited for therapeutic benefit in the treatment of cancer.

Enzyme Inhibition Mechanisms (Beyond Antimicrobial/Anticancer)

The biological activity of this compound derivatives extends beyond their antimicrobial and anticancer properties to include the inhibition of specific enzymes involved in various physiological processes. This section focuses on their inhibitory mechanisms against carbonic anhydrase and tyrosinase.

Carbonic Anhydrase (CA-III) Inhibitory Activity and Structure-Activity Relationships

Derivatives of the 1,3-thiazole scaffold have been investigated as inhibitors of human carbonic anhydrase (hCA) isozymes. Carbonic anhydrases are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing essential roles in numerous physiological and pathological processes. nih.gov

A series of 4-[(3-methyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulphonamides were designed and synthesized to evaluate their inhibitory potency and selectivity against several hCA isoforms, including the cytosolic isoform CA-III. nih.gov While many of these derivatives were found to be weak inhibitors of the hCA I isoform, they showed preferential inhibition of isoforms II and XII. nih.gov The nature and substitution pattern of the aromatic group at position 4 of the dihydrothiazole core were found to be important for the activity and selectivity between the hCA II and XII isoforms. nih.gov

In another study, a series of 2,4,5-trisubstituted thiazoles were synthesized and evaluated for their CA-III inhibitory activities. researchgate.nettandfonline.com Among the synthesized compounds, a derivative with a free amino group at the 2-position, a carboxylic acid moiety at the 4-position, and a phenyl ring at the 5-position of the thiazole scaffold was identified as the most potent CA-III inhibitor, with a Ki of 0.5 μM. tandfonline.com

The structure-activity relationship (SAR) studies from this research revealed several key features for anti-CA-III activity. The presence of a free amino group at the 2-position and a carboxylic acid moiety at the 4-position of the thiazole scaffold were found to be essential for potent inhibition. tandfonline.commdpi.com Furthermore, the presence of a phenyl ring at the 5-position also contributed to the inhibitory activity. tandfonline.commdpi.com Replacement of the free amino group with an amide or urea (B33335) group resulted in a significant reduction in activity. tandfonline.com These findings provide valuable insights for the design of more potent and selective CA-III inhibitors based on the 1,3-thiazole scaffold.

Tyrosinase Inhibition Mechanisms and Kinetic Studies

Thiazole derivatives have also emerged as potent inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis and enzymatic browning. nih.gov The inhibition of tyrosinase is of great interest in the cosmetic and medicinal industries for the development of skin-whitening agents and in the food industry to prevent browning. nih.gov

A series of aralkylated 2-aminothiazole-ethyltriazole hybrids were synthesized and evaluated for their anti-tyrosinase activity. mdpi.com Several of these derivatives, particularly those with ortho- and para-chloro or di-chloro substitutions on the benzylic moiety, exhibited superior inhibitory potential. mdpi.com Kinetic studies of one of the most potent compounds revealed that it acted as a competitive inhibitor of tyrosinase, with a Ki value of 0.0057 µM. mdpi.com This indicates that the inhibitor competes with the substrate for binding to the active site of the enzyme.

Another study on thioflavones and thioflavonols, which can be considered related structures, also demonstrated competitive inhibition of tyrosinase. acs.org In contrast, some other thiazole derivatives have been reported to exhibit non-competitive tyrosinase inhibition, suggesting that they bind to a site on the enzyme other than the active site, thereby altering its catalytic activity. nih.govsid.ir

The mechanism of inhibition can vary depending on the specific structure of the thiazole derivative. For instance, some phenolic compounds with a 2-phenylbenzo[d]oxazole scaffold, structurally related to thiazoles, were found to be mixed-type inhibitors of tyrosinase. mdpi.com This indicates that they can bind to both the free enzyme and the enzyme-substrate complex.

These studies highlight the versatility of the thiazole scaffold in designing potent tyrosinase inhibitors with different modes of action. The ability to fine-tune the substitution pattern on the thiazole ring and associated moieties allows for the development of inhibitors with high potency and specific kinetic profiles.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition and Antidiabetic Potential (Mechanistic Aspects)

Derivatives of the thiazole scaffold have emerged as significant inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme crucial in the management of type 2 diabetes mellitus (T2DM). nih.gov DPP-4 is a serine exopeptidase that deactivates incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). jetir.orgmdpi.com By inhibiting DPP-4, these thiazole derivatives prolong the activity of GLP-1 and GIP, which in turn stimulates insulin (B600854) biosynthesis and secretion, reduces glucagon (B607659) levels, and ultimately helps control blood glucose. jetir.orgresearchgate.net

The mechanism of DPP-4 inhibition by thiazole derivatives often involves interactions with key residues in the enzyme's active site. diva-portal.org The active site of DPP-4 is composed of several subsites, including S1, S2, S1', and S2'. nih.gov For a compound to be an effective inhibitor, interaction with the S1 and S2 subsites is considered essential. nih.gov The S1 pocket is notably hydrophobic. nih.gov

In silico docking simulations and in vitro assays have been employed to understand these interactions. For instance, a series of 2-(2-substituted hydrazineyl)thiazole derivatives were designed and evaluated for their DPP-4 inhibitory potential. nih.gov Virtual screening demonstrated that these derivatives fit within the DPP-4 active site with binding affinities ranging from -6.86 to -5.36 kcal/mol. nih.gov The most potent compounds in this series, 5-aryl thiazole derivatives, showed strong inhibitory activity with IC50 values of 2.75 ± 0.27 µM and 2.51 ± 0.27 µM, which are comparable to the standard drug Sitagliptin (3.32 ± 0.22 µM). nih.gov The structure-activity relationship (SAR) studies highlighted the importance of substituents on the thiazole ring, particularly a hydrophobic fragment at the C5 position, for enhanced activity. nih.gov

Adenosine (B11128) Receptor Antagonism Mechanisms

Thiazole derivatives have been identified as a novel class of adenosine receptor antagonists. acs.orgnih.gov Adenosine receptors, which are G-protein-coupled receptors, play a role in various physiological processes, and their antagonists are of therapeutic interest. researchgate.net The antagonism by thiazole derivatives is based on their ability to bind to these receptors, often with high affinity and selectivity for specific subtypes like A1 and A3. acs.orgnih.gov

The mechanism of antagonism is rooted in the structural features of the thiazole derivatives that allow them to interact with the receptor's binding site. Structure-activity relationship (SAR) studies have been crucial in elucidating these interactions. For example, in a series of N-[4-(2-pyridyl)thiazol-2-yl]benzamides, the introduction of different substituents was found to influence adenosine receptor affinity, with many compounds showing affinities in the micromolar range. acs.orgnih.gov

A key finding from molecular modeling studies is the proposed existence of a special interaction between the adenosine receptors and a region of high electron density located between the thiazole (or thiadiazole) ring and an adjacent phenyl or pyridyl ring. nih.gov Molecular electrostatic potential contour plots suggest that for effective binding, the ligands require either a thiadiazole ring instead of a thiazole or a 2-pyridyl group instead of a phenyl group to optimize this electronic interaction. nih.gov

Furthermore, the nature and position of substituents on the benzamide (B126) ring of these antagonists play a significant role. A steric restriction at the para-position of the benzamide ring has been observed for binding to A1 and A3 receptors. acs.orgnih.gov The electronic properties of these substituents are particularly important for binding to the A3 receptor. acs.orgnih.gov For example, N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-hydroxybenzamide was identified as a potent adenosine A1 receptor antagonist with a Ki value of 7 nM, while N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-methoxybenzamide showed high affinity for the A3 receptor with a Ki value of 82 nM. acs.orgnih.gov These findings underscore the specific molecular interactions that govern the antagonistic activity of thiazole derivatives at adenosine receptors.

Protein Binding and Pharmacokinetic Implications in In Vitro Systems

Investigation of Binding Interaction with Bovine Serum Albumin (BSA)

The interaction of thiazole derivatives with serum albumins, such as bovine serum albumin (BSA), is a critical area of study for understanding their pharmacokinetic profiles, particularly their distribution and transport in the bloodstream. mdpi.comnih.gov BSA is often used as a model protein due to its structural similarity to human serum albumin. biointerfaceresearch.com Fluorescence spectroscopy is a primary technique used to investigate these binding interactions, as the intrinsic fluorescence of tryptophan residues in BSA can be quenched upon ligand binding. mdpi.compuchd.ac.in

Studies on novel 2,4-disubstituted-1,3-thiazole derivatives have shown that these compounds can effectively quench the fluorescence of BSA, indicating a binding interaction. mdpi.com The quenching mechanism can be either static (formation of a ground-state complex) or dynamic (collisional quenching). mdpi.commdpi.com For many thiazole derivatives, the quenching is found to be static, suggesting the formation of a stable thiazole-BSA complex. mdpi.compuchd.ac.in

The binding constants (K_b) derived from these studies provide a measure of the binding affinity. For a series of 4-substituted-1,3-thiazole derivatives, the K_b values were in the range of 1−15 × 10^4 L/mol. mdpi.com This range suggests a moderate and reversible interaction, which is often favorable for in vivo drug delivery, allowing the compound to be transported by the albumin and then released at the target site. mdpi.com The number of binding sites (n) for these derivatives on BSA was calculated to be approximately 1, indicating a single primary binding site for these molecules on the protein. mdpi.com

Changes in the fluorescence emission wavelength (λ_max) can also provide insights into the microenvironment of the tryptophan residues. For most of the tested 4-phenyl-substituted-1,3-thiazole and 2-hydrazinyl-1,3-thiazole derivatives, no significant change in λ_max was observed. mdpi.com However, a derivative with a larger naphthalene (B1677914) substituent at the C4 position caused a slight red shift, suggesting a change in the tertiary structure of the protein and an increase in the polarity around the tryptophan residue. mdpi.com

Table 1: Binding Parameters of Thiazole Derivatives with BSA

| Compound | Binding Constant (K_b) (L/mol) | Number of Binding Sites (n) |

|---|---|---|

| Thiazole Derivative Series 1 | 1 - 15 x 10⁴ | ~1 |

| Thiazole Derivative 4d (Naphthalene substituent) | Data not specified | Data not specified |

Data sourced from studies on 2,4-disubstituted-1,3-thiazole derivatives. mdpi.com

Characterization of Binding Sites and Thermodynamics of Interaction

The characterization of binding sites and the thermodynamics of the interaction between thiazole derivatives and BSA provide deeper insights into the nature of the binding forces. The binding region for these compounds is typically in the vicinity of tryptophan (Trp) residues, as distant interactions would not cause the observed fluorescence quenching. mdpi.com

Thermodynamic parameters, including the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), are determined by conducting binding experiments at different temperatures. puchd.ac.in These parameters help to elucidate the primary forces driving the interaction, such as hydrophobic forces, hydrogen bonds, or van der Waals forces.

For a novel thiazole-based carbohydrazide (B1668358) derivative (H1), thermodynamic analysis revealed that the binding process with BSA is spontaneous, as indicated by the negative values of ΔG. puchd.ac.inresearchgate.net The negative values for both ΔH and ΔS suggested that the primary forces involved in the binding are hydrogen bonding and van der Waals interactions. researchgate.net

Molecular docking and dynamics simulations further corroborate these experimental findings by predicting the specific binding sites and interactions. puchd.ac.inresearchgate.net These in silico studies can visualize the binding of the thiazole derivative within the subdomains of BSA, often identifying key amino acid residues that form hydrogen bonds or have hydrophobic interactions with the ligand. puchd.ac.in The stability of the resulting ligand-protein complex can be evaluated through molecular dynamics simulations, which assess parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). puchd.ac.in

Table 2: Thermodynamic Parameters for the Interaction of a Thiazole Derivative (H1) with BSA

| Thermodynamic Parameter | Value | Implication |

|---|---|---|

| ΔG (Gibbs Free Energy) | Negative | Spontaneous binding process |

| ΔH (Enthalpy Change) | Negative | Exothermic reaction, likely involving hydrogen bonds and van der Waals forces |

| ΔS (Entropy Change) | Negative | Decrease in randomness, supporting hydrogen bonding and van der Waals forces as dominant |

Data sourced from a study on a thiazole-based carbohydrazide derivative. puchd.ac.inresearchgate.net

Table of Compounds

| Compound Name |

|---|

| This compound |

| N-[4-(2-pyridyl)thiazol-2-yl]benzamides |

| N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-hydroxybenzamide |

| N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-methoxybenzamide |

| 2-(2-substituted hydrazineyl)thiazole derivatives |

| 5-aryl thiazole derivatives |

| Sitagliptin |

| 2,4-disubstituted-1,3-thiazole derivatives |

| 4-phenyl-substituted-1,3-thiazole derivatives |

| 2-hydrazinyl-1,3-thiazole derivatives |

Interdisciplinary Applications and Research Avenues

Role in Flavor Chemistry: Mechanistic Basis of Formation and Contribution

The presence of thiazoles, including 4-Ethenyl-2-methyl-1,3-thiazole, is pivotal in defining the characteristic flavors of many cooked and processed foods. Their formation and sensory impact are rooted in complex chemical transformations that occur during food processing.

Formation Pathways of Volatile Thiazoles in Food Systems

Volatile thiazoles are not typically present in raw food but are generated during thermal processing through several key chemical reactions. btbuspxb.com The two primary pathways responsible for the formation of the vast majority of flavor-active thiazoles are the Maillard reaction and the thermal degradation of specific sulfur-containing precursors. btbuspxb.com

The Maillard reaction , a non-enzymatic browning reaction, occurs between amino acids and reducing sugars at elevated temperatures. btbuspxb.com The sulfur-containing amino acid cysteine is a crucial precursor, reacting with carbonyls and dicarbonyls generated from sugar degradation to form the thiazole (B1198619) ring. researchgate.net This complex cascade of reactions can produce a wide array of substituted thiazoles that contribute to the final flavor profile.

Another significant pathway is the thermal degradation of thiamine (B1217682) (Vitamin B1) . Thiamine contains a pre-formed thiazole ring, and upon heating, it fragments to yield various volatile sulfur and nitrogen compounds. btbuspxb.com Degradation products of thiamine are known to include key flavor compounds such as 4-methyl-5-(β-hydroxyethyl)thiazole, 4-methylthiazole (B1212942), and 4,5-dimethylthiazole. btbuspxb.com

The formation of this compound specifically would involve precursors that can provide the necessary methyl and ethenyl (vinyl) side chains through these complex reaction networks.

| Formation Pathway | Key Precursors | Resulting Compounds |

| Maillard Reaction | Sulfur-containing amino acids (e.g., Cysteine), Reducing Sugars (e.g., Glucose, Ribose) | A diverse range of alkylated and acylated thiazoles, contributing to meaty, roasty, and nutty notes. btbuspxb.comresearchgate.net |

| Thermal Degradation | Thiamine (Vitamin B1) | Thiazole and its derivatives, such as 4-methylthiazole and 4-methyl-5-ethylthiazole. btbuspxb.com |

Contribution to Aroma Profiles and Odor Perception (Chemical Basis)

The specific aroma character of a thiazole derivative is determined by the nature and position of the substituent groups on the thiazole ring. perfumerflavorist.com For instance, 2-isobutylthiazole (B93282) is famously associated with the green, leafy aroma of fresh tomatoes, while other alkylthiazoles can impart nutty, roasted, or savory characteristics. adv-bio.comperfumerflavorist.com The compound 4-methyl-5-vinylthiazole (B145775), a structural isomer of the subject compound, was identified as the source of a strong nut-like odor in a cocoa extract. perfumerflavorist.com It has been noted that this compound has been detected in foods like Arabica and Robusta coffees. hmdb.cafoodb.ca

The wide spectrum of aromas produced by different thiazoles makes them versatile and valuable flavor enhancers in the food industry, used to create unique and appealing flavor profiles in products ranging from soups and sauces to savory snacks. adv-bio.com

| Thiazole Compound | Reported Aroma/Flavor Profile |

| 2-Acetylthiazole | Popcorn-like. adv-bio.com |

| 2-Isobutylthiazole | Green, tomato leaf-like. perfumerflavorist.com |

| 2-Ethylthiazole | Roasted, yeasty. adv-bio.com |

| 4-Methyl-5-vinylthiazole | Strong nut-like. perfumerflavorist.com |

| 2-Methylthiazole | Earthy, nutty. adv-bio.com |

| 2-Ethyl-4-methylthiazole | Green, nutty, pistachio. foodb.ca |

Advanced Materials Science: Polymerization and Oligomerization Studies

The ethenyl (vinyl) group on the this compound molecule presents an active site for polymerization, opening avenues for the creation of novel functional polymers with unique properties derived from the incorporated thiazole moiety.

Mechanistic Polymerization of Ethenyl Group for Functional Polymers

The vinyl group of ethenyl-substituted thiazoles allows them to act as monomers in various polymerization reactions. The most common and accessible method for polymerizing such monomers is free-radical polymerization . researchgate.net This process is typically initiated by a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), which decomposes upon heating to generate free radicals. researchgate.net These radicals then attack the double bond of the ethenyl group, initiating a chain reaction that propagates to form a long polymer chain.

For more precise control over the polymer architecture, molecular weight, and dispersity, controlled radical polymerization (CRP) techniques are employed. uliege.be Atom Transfer Radical Polymerization (ATRP) is a robust CRP method that has been successfully used for the polymerization of vinyl monomers containing nitrogen-heterocyclic groups. uliege.begoogle.com This technique utilizes a transition metal complex (e.g., based on ruthenium or copper) as a catalyst to reversibly activate and deactivate the growing polymer chains, allowing for the synthesis of well-defined polymers. uliege.be

Another approach is inverse vulcanization , a solvent-free method where elemental sulfur is reacted directly with a comonomer. mdpi.comsemanticscholar.org This has been demonstrated with 4-methyl-5-vinylthiazole, a structural isomer, to create novel sulfur-containing copolymers with interesting electrochemical properties. mdpi.comsemanticscholar.org

Synthesis and Characterization of Thiazole-Containing Monomers and Polymers

The synthesis of functional polymers from this compound begins with the monomer itself. While specific synthesis routes for this exact monomer are not widely published, general methods for creating vinylthiazoles exist. acs.org Following monomer synthesis, polymerization can be carried out. For example, research on the related 4-methyl-5-vinylthiazole has shown it can be first quaternized (by reacting with methyl iodide to form a thiazolium salt) and then subjected to bulk radical polymerization to yield thiazolium poly(ionic liquid)s. acs.orgmpg.de

The characterization of the resulting thiazole-containing polymers is crucial to understanding their structure and properties. A suite of analytical techniques is employed for this purpose: